

# Benzyltrimethylstearylammmonium Chloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Benzyltrimethylstearylammmonium chloride*

Cat. No.: *B030447*

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## Abstract

**Benzyltrimethylstearylammmonium chloride**, also known as stearylalkonium chloride, is a quaternary ammonium compound with a long history of use as a cationic surfactant, antistatic agent, and antimicrobial in various industrial and consumer products. This technical guide provides an in-depth overview of its discovery and history, physicochemical properties, synthesis, mechanism of action, and key experimental data related to its toxicological and environmental profile. Detailed experimental protocols for pivotal studies are provided, and its antimicrobial mechanism is visually represented.

## Discovery and History

The development of **Benzyltrimethylstearylammmonium chloride** is rooted in the broader history of quaternary ammonium compounds (QACs). The antimicrobial properties of QACs were first reported in the early 20th century. In 1916, researchers at the Rockefeller Institute noted the bactericidal capabilities of these compounds. However, it wasn't until 1935 that their use as germicides and disinfectants was formally recognized. The first commercially successful QAC was benzalkonium chloride, which set the stage for the development of a wide array of related compounds with diverse applications.

**Benzyltrimethylstearylammmonium chloride**, a derivative of benzalkonium chloride, was originally developed by the fabric industry as a softening agent.<sup>[1]</sup> Its effectiveness as a cationic surfactant, which imparts a positive charge to surfaces, made it ideal for reducing static

and softening fabrics.[2][3] Subsequently, its utility was recognized in the cosmetics and personal care industry, where it was incorporated into hair conditioners and other formulations for its antistatic and conditioning properties.[2][3] Today, it is a common ingredient in a variety of personal care products, industrial cleaners, and other formulations where its surfactant and antimicrobial properties are valued.[4][5]

## Physicochemical Properties

**Benzyl dimethylstearyl ammonium chloride** is a waxy solid or viscous liquid at room temperature, typically white to light yellow in color.[6] It is characterized by a long stearyl (C18) alkyl chain, a benzyl group, and two methyl groups attached to a central nitrogen atom, which carries a positive charge, balanced by a chloride anion.

Property	Value	Reference
Molecular Formula	C27H50ClN	[6]
Molecular Weight	424.15 g/mol	[7]
Appearance	White to light yellow solid or viscous liquid	[6]
Solubility	Soluble in water	

## Synthesis

The synthesis of **Benzyl dimethylstearyl ammonium chloride** is typically achieved through the quaternization of a tertiary amine with an alkylating agent.

### General Synthesis Reaction

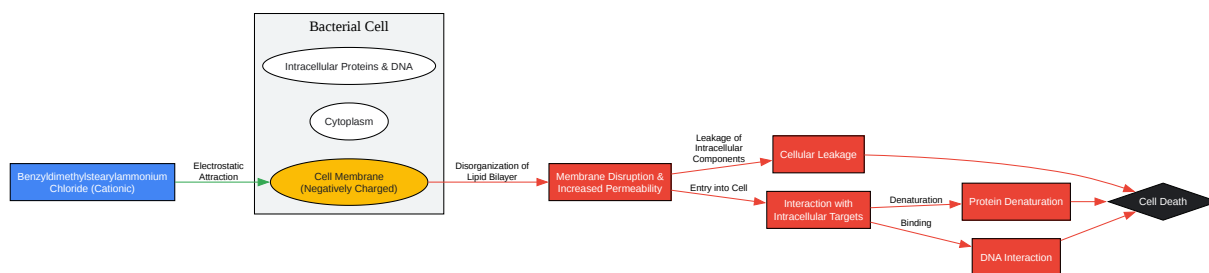
The common industrial synthesis involves the reaction of N,N-dimethylstearylamine with benzyl chloride. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. The result is the formation of the quaternary ammonium salt.

## Mechanism of Action: Antimicrobial Activity

The primary mechanism of antimicrobial action for **Benzyldimethylstearylammmonium chloride**, like other QACs, involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule is attracted to the negatively charged components of the bacterial cell surface.

## Signaling Pathway and Cellular Effects

The interaction of **Benzyldimethylstearylammmonium chloride** with the bacterial cell leads to a cascade of events culminating in cell death. This process can be visualized as follows:



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### Antimicrobial Mechanism of **Benzyldimethylstearylammmonium Chloride**.

The long hydrophobic stearyl chain of the molecule intercalates into the lipid bilayer of the cell membrane, disrupting its structure and function. This leads to increased membrane permeability and the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death. In addition to membrane damage, at higher concentrations, QACs can also enter the cell and interfere with intracellular processes by denaturing proteins and interacting with DNA.

## Experimental Data

## Toxicological Data

A summary of key toxicological data for **Benzyldimethylstearylammonium chloride** and related QACs is presented below.

Study Type	Species	Endpoint	Result	Reference
Prenatal Developmental Toxicity (similar to OECD 414)	Rat	NOAEL (maternal toxicity)	10 mg/kg/day	[8]
NOAEL (prenatal developmental toxicity)	100 mg/kg/day	[8]		
Rabbit	NOAEL (maternal toxicity)	3 mg/kg/day	[8]	
NOAEL (prenatal developmental toxicity)	9 mg/kg/day	[8]		
Two-Generation Reproductive Toxicity (similar to OECD 421)	Rat	NOAEL (adult and offspring systemic toxicity)	1,000 ppm (approx. 59 mg/kg/day)	[6][9]
NOAEL (reproductive and developmental)	2,000 ppm (approx. 118 mg/kg/day)	[6][9]		
Skin Irritation	Human Patch Test	Irritation/Sensitization	Not a primary irritant or sensitizer at 1% aqueous solution. Not a sensitizer at 20%.	[2]
Acute Oral Toxicity	Rat	LD50	>2000 mg/kg	[4]

## Environmental Fate

Study Type	Method	Result	Reference
Biodegradation	OECD 301B (CO2 Evolution Test)	Readily biodegradable	<a href="#">[4]</a>

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of **Benzyltrimethylstearylammmonium chloride**, based on OECD guidelines.

### Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

- Objective: To assess the potential of **Benzyltrimethylstearylammmonium chloride** to cause adverse effects on the pregnant female and the developing embryo and fetus.
- Test Animals: Pregnant female rats (e.g., Sprague-Dawley) and rabbits (e.g., New Zealand White).[\[10\]](#)
- Administration: The test substance is administered daily by oral gavage from implantation to the day before scheduled cesarean section.[\[10\]](#)
- Dosage: At least three dose levels and a concurrent control group are used. The highest dose is selected to induce some maternal toxicity but not mortality.[\[11\]](#)
- Observations:
  - Maternal: Daily clinical observations, weekly body weight measurements, and food consumption. At termination, a full necropsy is performed.[\[11\]](#)
  - Fetal: The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[\[11\]](#)
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity and developmental toxicity is determined.

## Two-Generation Reproductive Toxicity Study (based on OECD Guideline 421)

- Objective: To provide information on the effects of **Benzyldimethylstearylammonium chloride** on male and female reproductive performance, including gonadal function, mating behavior, conception, parturition, and early postnatal development.
- Test Animals: Male and female rats (e.g., Wistar).[12]
- Administration: The test substance is administered continuously in the diet to the parent (F0) generation for a pre-mating period and through mating, gestation, and lactation. The offspring (F1 generation) are then selected and administered the test substance in their diet through maturity, mating, and production of the F2 generation.[12]
- Dosage: At least three dose levels and a concurrent control group are used.
- Observations:
  - Parental: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility parameters, and gestation length. A full necropsy and histopathology of reproductive organs are performed.[12]
  - Offspring: Viability, clinical signs, body weight, and anogenital distance are recorded. Selected offspring undergo necropsy and histopathological examination.[12]
- Endpoint: The NOAEL for systemic toxicity in parents and offspring, and for reproductive and developmental effects is determined.

## In Vitro Skin Irritation: Reconstructed Human Epidermis Test (based on OECD Guideline 439)

- Objective: To identify substances that are irritating to the skin.
- Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).[13]
- Procedure:

- The test substance is applied topically to the surface of the skin tissue model.
- After a defined exposure period, the substance is removed by rinsing.
- The tissues are incubated for a post-exposure period.
- Cell viability is assessed by the MTT assay, which measures the activity of mitochondrial reductase in living cells. The amount of formazan produced is proportional to the number of viable cells.[\[13\]](#)
- Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically  $\leq 50\%$ ) compared to the negative control.[\[13\]](#)

## Ready Biodegradability: CO<sub>2</sub> Evolution Test (based on OECD Guideline 301B)

- Objective: To determine the potential for rapid and ultimate biodegradation of **Benzyl dimethyl stearyl ammonium chloride** in an aerobic aqueous medium.
- Inoculum: Activated sludge from a domestic wastewater treatment plant.[\[14\]](#)
- Procedure:
  - The test substance is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.
  - The mixture is incubated in the dark under aerobic conditions at a constant temperature.
  - The amount of carbon dioxide evolved from the biodegradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO<sub>2</sub> evolution.[\[14\]](#)
- Endpoint: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[\[14\]](#)

## Conclusion



**Benzyltrimethylstearylammmonium chloride** is a versatile quaternary ammonium compound with a well-established history of use in various applications. Its primary antimicrobial mechanism of action is through the disruption of cell membranes, a characteristic feature of cationic surfactants. Toxicological data from comprehensive studies indicate a low potential for developmental and reproductive toxicity at concentrations relevant to consumer and industrial use. Furthermore, it is considered to be readily biodegradable, suggesting a favorable environmental profile. The detailed experimental protocols provided in this guide offer a framework for the continued safety and efficacy assessment of this and similar compounds.

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